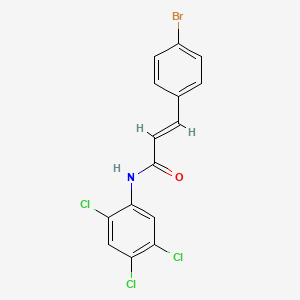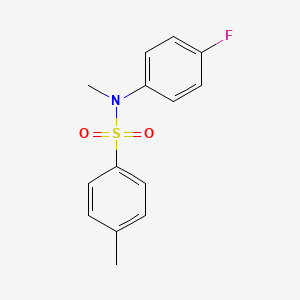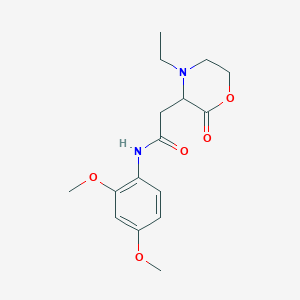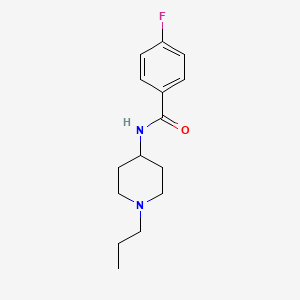
3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
Descripción general
Descripción
3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTAA is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to exhibit anticancer and antifungal activities. In materials science, 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been used as a monomer to synthesize polymers with unique properties, such as high thermal stability and optical transparency. In environmental science, 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been used as a ligand to remove heavy metals from contaminated water.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is not fully understood. However, studies have shown that 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has also been shown to inhibit the growth of fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, more studies are needed to determine the long-term effects of 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide on human health. 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has also been shown to exhibit low solubility in water, which may limit its applications in certain fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its ease of synthesis. 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide can be synthesized using readily available reagents and solvents. However, one of the limitations of using 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide. One potential direction is to further investigate its anticancer and antifungal activities and determine its mechanism of action. Another direction is to explore its potential applications in materials science, such as in the synthesis of polymers with unique properties. Additionally, more studies are needed to determine the long-term effects of 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide on human health and the environment.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl3NO/c16-10-4-1-9(2-5-10)3-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEWFIGGQXUGII-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4779189.png)
![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779192.png)
![2-ethyl 4-isopropyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4779204.png)


![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B4779212.png)
![N-allyl-2-{[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}acetamide](/img/structure/B4779216.png)
![N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine](/img/structure/B4779222.png)
![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4779228.png)


![3-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4779276.png)

